molecular formula C11H18O4 B11958915 Ethyl 3-butyl-2-oxotetrahydrofuran-3-carboxylate CAS No. 19313-65-6

Ethyl 3-butyl-2-oxotetrahydrofuran-3-carboxylate

Cat. No.: B11958915
CAS No.: 19313-65-6
M. Wt: 214.26 g/mol
InChI Key: HSKWKXQBYGPEEJ-UHFFFAOYSA-N
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Description

Ethyl 3-butyl-2-oxotetrahydro-3-furancarboxylate is an organic compound with the molecular formula C11H18O4. It belongs to the class of esters, which are commonly used in various chemical and industrial applications due to their unique properties. This compound is characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-butyl-2-oxotetrahydro-3-furancarboxylate typically involves the esterification of 3-butyl-2-oxotetrahydrofuran-3-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-butyl-2-oxotetrahydro-3-furancarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, leading to higher purity and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-butyl-2-oxotetrahydro-3-furancarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-butyl-2-oxotetrahydro-3-furancarboxylate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-butyl-2-oxotetrahydro-3-furancarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in various biochemical reactions. The furan ring may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Ethyl 3-butyl-2-oxotetrahydro-3-furancarboxylate can be compared with other similar compounds, such as:

    Ethyl 2-oxotetrahydrofuran-3-carboxylate: This compound has a similar structure but lacks the butyl group, which may affect its reactivity and applications.

    Methyl 3-butyl-2-oxotetrahydro-3-furancarboxylate: The methyl ester variant may have different physical and chemical properties due to the presence of a methyl group instead of an ethyl group.

Properties

CAS No.

19313-65-6

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl 3-butyl-2-oxooxolane-3-carboxylate

InChI

InChI=1S/C11H18O4/c1-3-5-6-11(9(12)14-4-2)7-8-15-10(11)13/h3-8H2,1-2H3

InChI Key

HSKWKXQBYGPEEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCOC1=O)C(=O)OCC

Origin of Product

United States

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